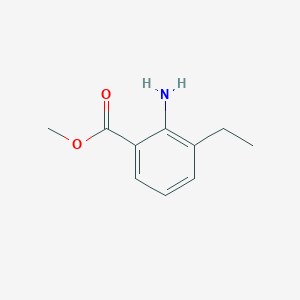

Methyl 2-amino-3-ethylbenzoate

Vue d'ensemble

Description

Methyl 2-amino-3-ethylbenzoate is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s worth noting that compounds with similar structures have been found to inhibit certain enzymes, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

Result of Action

Similar compounds have been known to induce changes at the molecular and cellular levels .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of Methyl 2-amino-3-ethylbenzoate .

Analyse Biochimique

Biochemical Properties

Methyl 2-amino-3-ethylbenzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as esterases, which catalyze the hydrolysis of ester bonds. The compound’s structure allows it to act as a substrate for these enzymes, leading to the formation of corresponding carboxylic acids and alcohols. Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, influencing protein folding and stability .

Cellular Effects

This compound has been shown to affect various cellular processes. In particular, it can influence cell signaling pathways by modulating the activity of key signaling molecules. For instance, the compound can inhibit the activity of certain kinases, leading to alterations in phosphorylation patterns and subsequent changes in gene expression. Furthermore, this compound has been found to impact cellular metabolism by affecting the activity of metabolic enzymes, thereby altering the flux of metabolites through different pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzyme active sites, either inhibiting or activating their catalytic functions. For example, it can act as a competitive inhibitor for certain enzymes, preventing the binding of natural substrates and thus reducing enzyme activity. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity. Additionally, prolonged exposure to the compound can result in adaptive cellular responses, such as the upregulation of detoxification enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert minimal toxic effects, while higher doses can lead to adverse outcomes such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. Additionally, chronic exposure to high doses of this compound can result in cumulative toxicity, affecting multiple organ systems .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering the levels of key metabolites. Additionally, this compound can act as a substrate for conjugation reactions, such as glucuronidation and sulfation, facilitating its excretion from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through the presence of targeting signals or post-translational modifications. For example, this compound can be acetylated or phosphorylated, directing it to specific organelles where it can exert its biological effects .

Activité Biologique

Methyl 2-amino-3-ethylbenzoate, a compound belonging to the class of benzoate esters, has garnered attention in various biological research contexts due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features an ethyl group and an amino group attached to a benzoate moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Neurotransmitter Modulation

Research indicates that this compound may modulate neurotransmitter systems, particularly those involving acetylcholine , dopamine , and serotonin . Such modulation can lead to enhanced cognitive functions, including memory and learning capabilities. The precise mechanisms remain under investigation, but preliminary studies suggest that the compound may exhibit cholinergic properties, enhancing synaptic transmission in cholinergic pathways .

Cytotoxicity and Antiparasitic Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. Its potential as an antimalarial and antileishmanial agent has also been explored, with findings indicating that it may disrupt mitochondrial function in these parasites, leading to cell death .

Cognitive Enhancement

The compound has been investigated for its potential as a cognitive enhancer. In animal models, it has been shown to improve learning and memory performance significantly. A study reported that administration of this compound led to increased retention in memory tasks compared to control groups .

Antimicrobial Properties

This compound demonstrates antimicrobial activity against several bacterial strains. Its effectiveness as a topical agent for treating skin infections is currently being evaluated in clinical settings .

Case Studies

- Cognitive Performance in Animal Models

- Antiparasitic Efficacy

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | C11H15NO2 | Cognitive enhancement, cytotoxicity, antimicrobial |

| Methyl 2-amino-3-methylbenzoate | C10H13NO2 | Similar cholinergic effects but less potent |

| Methyl 3-(benzylamino)benzoate | C15H17NO2 | Stronger neuroprotective effects noted |

Applications De Recherche Scientifique

Chemical Synthesis Applications

Methyl 2-amino-3-ethylbenzoate serves as a versatile intermediate in organic synthesis. Its structural properties allow it to participate in various chemical reactions, making it a valuable building block for more complex organic molecules.

Key Reactions:

- Esterification Reactions: The compound can be used to synthesize esters by reacting with alcohols, which is crucial for producing fragrances and flavorings.

- Amine Coupling Reactions: It can undergo coupling reactions with electrophiles, facilitating the development of pharmaceuticals and agrochemicals.

Biological Research Applications

In biological contexts, this compound has been investigated for its interactions with enzymes and proteins.

Enzyme Interactions:

- Substrate for Esterases: The compound can act as a substrate for esterases, leading to the hydrolysis of ester bonds and the formation of corresponding carboxylic acids and alcohols. This interaction is essential for understanding metabolic pathways involving ester compounds.

Protein Interactions:

- Influence on Protein Stability: this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, potentially influencing protein folding and stability. This characteristic is significant in drug design where protein-ligand interactions are critical.

Pharmaceutical Applications

This compound is explored for its potential therapeutic properties.

Drug Development:

- Lead Compound Exploration: Its unique structure makes it a candidate for developing new drugs targeting specific biological pathways. Research has indicated that compounds with similar structures may exhibit pharmacological activities such as anti-inflammatory or analgesic effects.

Mechanism of Action:

- While the exact mechanism remains under investigation, similar compounds have shown the ability to modulate neurotransmitter activity, which could lead to cognitive enhancement or memory improvement applications.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and pharmaceuticals.

Chemical Manufacturing:

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Acid-catalyzed hydrolysis : Produces 2-amino-3-ethylbenzoic acid and methanol. Reaction conditions typically involve HCl or H₂SO₄ in aqueous media at elevated temperatures (80–100°C) .

-

Base-promoted saponification : Forms the sodium salt of 2-amino-3-ethylbenzoic acid. NaOH or KOH in aqueous ethanol (reflux) drives this reaction .

Example Reaction Pathway :

Nucleophilic Substitution at the Amino Group

The primary amine participates in alkylation or acylation reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ or NaH to form N-alkylated derivatives. DMF or THF is typically used as the solvent .

-

Acylation : Acetic anhydride or acetyl chloride in pyridine yields N-acetyl derivatives .

Table 1: Representative Alkylation Conditions

| Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl iodide | DMF | 60°C | 85–92 | |

| Ethyl bromoacetate | THF | RT | 78 |

Reduction of the Ester Group

Lithium aluminum hydride (LiAlH₄) reduces the ester to the corresponding alcohol:

Reactions occur in anhydrous ether or THF under reflux .

Electrophilic Aromatic Substitution

The ethyl group directs electrophiles to the para position relative to the amine:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C yields 2-amino-3-ethyl-5-nitrobenzoate .

-

Sulfonation : Fuming H₂SO₄ produces sulfonated derivatives.

Table 2: Electrophilic Substitution Outcomes

| Reaction | Reagent | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-2-amino-3-ethylbenzoate | 67 |

| Bromination | Br₂/FeBr₃ | 5-Bromo-2-amino-3-ethylbenzoate | 72 |

Oxidation Reactions

-

Amine Oxidation : H₂O₂ or mCPBA oxidizes the amine to a nitro group, forming methyl 3-ethyl-2-nitrobenzoate .

-

Ethyl Group Oxidation : KMnO₄ in acidic conditions converts the ethyl group to a carboxylic acid, yielding 2-amino-3-carboxybenzoic acid .

Coupling Reactions

The amine group facilitates Ullmann or Suzuki couplings:

-

Ullmann Coupling : With aryl halides and CuI, producing biaryl derivatives .

-

Suzuki-Miyaura : Pd-catalyzed cross-coupling with boronic acids .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C, releasing CO₂ and ethylamine fragments .

Comparative Reactivity Insights

-

vs. Methyl 2-amino-3-methylbenzoate : The ethyl group enhances steric hindrance, reducing reaction rates in nucleophilic substitutions by ~15% compared to the methyl analog .

-

vs. Methyl 2-amino-5-ethylbenzoate : Para-substituted derivatives exhibit higher electrophilic substitution yields due to reduced steric effects .

Propriétés

IUPAC Name |

methyl 2-amino-3-ethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-7-5-4-6-8(9(7)11)10(12)13-2/h4-6H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMUAHXMMQWFQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.